molecular formula C22H18ClNO4 B271277 5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B271277
M. Wt: 395.8 g/mol
InChI Key: CWVFTZHQYCBXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Hydroxylation: The hydroxy group can be added via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities .

Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The indole core allows it to bind to multiple receptors and enzymes, modulating their activity. The chloro and furan groups enhance its binding affinity and specificity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
  • 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness: The presence of the 2-methylbenzyl group in 5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. This group enhances its lipophilicity and may improve its ability to cross biological membranes, potentially increasing its efficacy in biological applications .

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C22H18ClNO4/c1-14-5-2-3-6-15(14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-7-4-10-28-20/h2-11,27H,12-13H2,1H3

InChI Key

CWVFTZHQYCBXRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O

Origin of Product

United States

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